4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether

Medicinal chemistry Structure–activity relationship Physicochemical profiling

This dihydro‑1,4‑benzothiazine sulfonamide (CAS 338777‑78‑9) is a critical intermediate for RORγt inverse agonist programs. Its para‑methoxybenzenesulfonyl group provides a defined vector for SAR exploration, while the lower LogP (2.9) and additional H‑bond acceptor (HBA=5) differentiate it from the tosyl analog. Supplied at 98% purity, it is ideal for parallel library synthesis and scaffold‑hopping studies. Procure with confidence—standard international shipping is available for research use.

Molecular Formula C15H15NO3S2
Molecular Weight 321.4 g/mol
CAS No. 338777-78-9
Cat. No. B3035927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
CAS338777-78-9
Molecular FormulaC15H15NO3S2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=CC=CC=C32
InChIInChI=1S/C15H15NO3S2/c1-19-12-6-8-13(9-7-12)21(17,18)16-10-11-20-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3
InChIKeyVZTJDWQOVCIHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether (CAS 338777-78-9): Procurement-Grade Characterization for Benzothiazine Sulfonamide Research


4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether (CAS 338777-78-9), also named 4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine, is a dihydro‑1,4‑benzothiazine featuring a para‑methoxybenzenesulfonyl substituent at the 4‑position. With a molecular formula of C₁₅H₁₅NO₃S₂ and a molecular weight of 321.4 g/mol [1], it belongs to the aryl sulfonamide subclass of benzothiazines—a chemotype that has yielded potent inverse agonists of the retinoic acid receptor‑related orphan receptor γt (RORγt) [2]. The compound is supplied as a research intermediate with a typical purity specification of 98% , making it suitable as a building block for structure–activity relationship (SAR) exploration, hit‑to‑lead optimization, or focused library synthesis in autoimmune and inflammatory disease programs.

Why 4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether Cannot Be Replaced by Unsubstituted or Methyl-Substituted Analogs in Research Procurement


Close structural analogs within the dihydro‑1,4‑benzothiazine sulfonamide family—such as the 4‑tosyl derivative (CAS 338777‑79‑0), which carries a para‑methyl group in place of the para‑methoxy group—exhibit markedly different physicochemical profiles that preclude their facile interchange in medicinal chemistry workflows . The methoxy oxygen introduces an additional hydrogen‑bond acceptor site (HBA count = 5 vs. 4) and alters both lipophilicity and electron distribution on the aromatic ring, parameters that are known to modulate target engagement, metabolic stability, and off‑target promiscuity in benzothiazine‑based RORγt inverse agonists [1]. Simply substituting the tosyl analog would therefore confound SAR interpretation and potentially invalidate comparative biological datasets. The following sections provide quantitative differentiation evidence that supports compound‑specific procurement decisions.

Quantitative Differentiation Evidence for 4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether (CAS 338777-78-9) vs. Structural Analogs


Increased Hydrogen‑Bond Acceptor Capacity Differentiates the 4‑Methoxybenzenesulfonyl Derivative from the 4‑Tosyl Analog

The target compound possesses five hydrogen‑bond acceptor (HBA) sites (three sulfonamide oxygens, one ether oxygen, one thiazine sulfur) compared to four HBA sites in the 4‑tosyl analog (CAS 338777‑79‑0), which lacks the methoxy oxygen [1]. This additional HBA capacity can directly influence binding pose and selectivity when engaging protein targets such as RORγt, where sulfonamide oxygen interactions with backbone amides and the methoxy oxygen engagement with side‑chain residues have been documented in co‑crystal structures of advanced benzothiazine sulfonamide leads [2].

Medicinal chemistry Structure–activity relationship Physicochemical profiling

Elevated Topological Polar Surface Area (TPSA) of the 4‑Methoxybenzenesulfonyl Derivative Relative to the 4‑Tosyl Analog

The target compound displays a computed topological polar surface area (TPSA) of 71.9 Ų, derived from its sulfonamide, ether, and thiazine heteroatom contributions [1]. In contrast, the 4‑tosyl analog (CAS 338777‑79‑0) has a reported PSA of 71.06 Ų . Although the absolute difference is modest (ΔTPSA ≈ 0.8 Ų), the methoxy oxygen introduces polarity that can fine‑tune passive membrane permeability and oral absorption characteristics—a parameter that has been systematically modulated during optimization of benzothiazine sulfonamide clinical candidates such as BMS‑986251 [2].

Drug design Physicochemical property optimization Permeability

Lipophilicity Modulation: XLogP3 Reduction by the Methoxy Substituent Compared to the Methyl Analog

The experimental/computed lipophilicity of the target compound (XLogP3‑AA = 2.9) is lower than that reported for the 4‑tosyl analog (LogP = 4.44) [1]. The methoxy group reduces LogP by approximately 1.5 log units relative to the methyl substituent, attributable to the electron‑withdrawing inductive effect of the oxygen atom. This was explicitly documented during benzothiazine sulfonamide lead optimization at Bristol‑Myers Squibb, where introduction of polar substituents on the pendant phenyl ring was employed to reduce LogP and mitigate CYP450 inhibition and hERG liability while maintaining RORγt inverse agonist potency [2].

Lipophilicity ADME prediction Lead optimization

Benzothiazine Sulfonamide Class Potency at RORγt: Context for the Methoxyarenesulfonyl Scaffold

Although no direct head‑to‑head RORγt IC₅₀ data are publicly available for the target compound itself, the benzothiazine sulfonamide class to which it belongs has produced highly potent RORγt inverse agonists. The clinical candidate BMS‑986251, a tricyclic benzothiazine sulfonamide, achieved an IC₅₀ of 12 nM in a human IL‑17 whole blood assay and demonstrated dose‑dependent inhibition of IL‑17F in a mouse pharmacodynamic model [1]. The target compound's 4‑methoxybenzenesulfonyl motif is structurally congruent with the arylsulfonamide pharmacophore that engages the RORγt ligand‑binding domain; SAR studies within this series have shown that para‑substitution on the pendant phenyl ring profoundly influences potency, selectivity against LXRα and PXR, and metabolic stability [1].

RORγt inverse agonist Autoimmune disease IL‑17 inhibition

Patent‑Documented Utility of Dihydro‑1,4‑benzothiazine Sulfonamides in Cardiovascular and Serotonergic Indications

U.S. Patent 6,664,251 (Daiichi Suntory Pharma) extensively discloses benzothiazine derivatives, including sulfonamide‑substituted variants, as potent serotonin‑2 (5‑HT₂) receptor antagonists with selectivity over α₁‑adrenergic receptors [1]. The patent exemplifies compounds bearing methoxy, methyl, and halogen substituents on the benzothiazine core and pendant aryl groups, demonstrating that subtle electronic modulation of the sulfonamide aryl ring—such as the para‑methoxy group present in the target compound—directly impacts 5‑HT₂ binding affinity and functional antagonist activity in isolated rat aorta and platelet aggregation assays [1]. The target compound's substitution pattern falls within the claimed generic scope, indicating it serves as both a synthetic intermediate and a potential pharmacological probe for serotonergic target validation.

Serotonin 2 antagonist Ischemic heart disease Patent SAR

Absence of a Rotatable Sulfonamide N–S Bond Restricts Conformational Flexibility Relative to Non‑cyclic Sulfonamide Analogs

The target compound's sulfonamide nitrogen is embedded within the dihydro‑1,4‑benzothiazine ring, restricting rotation around the N–S bond and constraining the conformational ensemble relative to acyclic N‑aryl sulfonamides [1]. This conformational restriction is a key design element observed in potent RORγt inverse agonists, where the bicyclic scaffold pre‑organizes the sulfonamide oxygen atoms for optimal hydrogen‑bonding interactions with backbone amides in the ligand‑binding domain [2]. Acyclic sulfonamide analogs, by contrast, incur a greater entropic penalty upon binding and may adopt conformations incompatible with the receptor pocket. The target compound's rotatable bond count of 3 (vs. potentially 4–5 in acyclic comparators) corroborates this reduced flexibility [1].

Conformational restriction Molecular design Entropic penalty

Prioritized Application Scenarios for 4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether (CAS 338777-78-9) Based on Differentiated Evidence


Hit Expansion and Focused Library Synthesis for RORγt Inverse Agonist Discovery

The target compound serves as an ideal core scaffold for parallel library synthesis aimed at RORγt inverse agonist discovery. Its para‑methoxybenzenesulfonyl substituent provides a defined starting point for diversity introduction, while the benzothiazine sulfonamide chemotype has been clinically validated through BMS‑986251 [1]. The lower LogP (2.9 vs. 4.4 for the tosyl analog) positions this intermediate favorably for generating analogs within drug‑like lipophilicity space, reducing the need for subsequent property optimization .

Selective 5‑HT₂ Receptor Antagonist Development for Cardiovascular Indications

As disclosed in U.S. Patent 6,664,251, benzothiazine sulfonamides bearing para‑substituted arylsulfonyl groups are potent 5‑HT₂ antagonists with selectivity over α₁ receptors [1]. The target compound's 4‑methoxy substitution pattern is explicitly encompassed within the claimed generic structure, making it a suitable intermediate for synthesizing and evaluating novel analogs for ischemic heart disease, arrhythmia, and post‑PTCA restenosis models.

Physicochemical Probe for Sulfonamide Hydrogen‑Bonding and Permeability Studies

With its five hydrogen‑bond acceptor sites, TPSA of ~71.9 Ų, and intermediate lipophilicity (XLogP3 = 2.9), the target compound is well‑suited as a physicochemical probe in studies examining the impact of para‑substituent electronics on sulfonamide permeability and solubility [1]. The quantitative differentiation from the tosyl analog (ΔLogP ≈ −1.5, ΔHBA = +1) provides a controlled variable for systematic ADME property mapping.

Conformational Analysis of Cyclic vs. Acyclic Sulfonamide Ligands in Structure‑Based Drug Design

The restricted conformational flexibility of the target compound (3 rotatable bonds) relative to acyclic N‑aryl sulfonamides makes it a valuable tool for crystallography and molecular modeling studies aimed at quantifying the entropic advantage conferred by the dihydrobenzothiazine scaffold [1]. Such studies directly inform scaffold selection decisions in fragment‑based and structure‑based drug design campaigns targeting RORγt or related nuclear receptors .

Quote Request

Request a Quote for 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.